1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Overview
Description
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3. It is characterized by the presence of a bromine atom, an isopropoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound is of significant interest in various fields of chemical research and industrial applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 5-isopropoxy-2-methyl-4-nitrobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom.
Reduction: 1-Amino-5-isopropoxy-2-methyl-4-nitrobenzene.
Oxidation: 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzoic acid or 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzaldehyde.
Scientific Research Applications
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In reduction reactions, the nitro group is reduced through electron transfer processes facilitated by the reducing agent.
Comparison with Similar Compounds
1-Bromo-2-methyl-4-nitrobenzene: Lacks the isopropoxy group, resulting in different reactivity and applications.
1-Bromo-5-methoxy-2-methyl-4-nitrobenzene: Contains a methoxy group instead of an isopropoxy group, affecting its chemical properties and reactivity.
1-Bromo-5-ethoxy-2-methyl-4-nitrobenzene: Features an ethoxy group, leading to variations in its chemical behavior compared to the isopropoxy derivative.
Uniqueness: 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is unique due to the presence of the isopropoxy group, which influences its steric and electronic properties, making it a valuable intermediate in the synthesis of specific organic compounds with desired characteristics.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-bromo-2-methyl-4-nitro-5-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOYPMMITUZVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227014 | |
Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202858-68-1 | |
Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202858-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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